molecular formula C13H10BrIO B1603763 1-(Benzyloxy)-4-bromo-2-iodobenzene CAS No. 612833-66-6

1-(Benzyloxy)-4-bromo-2-iodobenzene

Cat. No.: B1603763
CAS No.: 612833-66-6
M. Wt: 389.03 g/mol
InChI Key: MODLWAAGRUEXRL-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-bromo-2-iodobenzene is an organic compound that belongs to the class of halogenated benzene derivatives This compound is characterized by the presence of a benzyloxy group, a bromine atom, and an iodine atom attached to a benzene ring

Preparation Methods

The synthesis of 1-(Benzyloxy)-4-bromo-2-iodobenzene typically involves multiple steps, including bromination, benzyl protection, and halogen exchange reactions. One common method starts with the bromination of a suitable precursor, followed by the protection of the hydroxyl group with a benzyl group. The final step involves the halogen exchange reaction to introduce the iodine atom . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Benzyloxy)-4-bromo-2-iodobenzene undergoes various types of chemical reactions, including:

Common reagents and conditions for these reactions include palladium catalysts, bases, and appropriate solvents. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Benzyloxy)-4-bromo-2-iodobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-bromo-2-iodobenzene involves its reactivity towards various nucleophiles and electrophiles. The presence of both bromine and iodine atoms makes it a versatile intermediate for cross-coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

1-(Benzyloxy)-4-bromo-2-iodobenzene can be compared with other halogenated benzene derivatives, such as:

  • 1-(Benzyloxy)-4-bromobenzene
  • 1-(Benzyloxy)-2-iodobenzene
  • 1-(Benzyloxy)-4-chlorobenzene

These compounds share similar structural features but differ in their reactivity and applications. The presence of different halogen atoms (bromine, iodine, chlorine) influences their chemical behavior and suitability for various reactions .

Properties

IUPAC Name

4-bromo-2-iodo-1-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrIO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODLWAAGRUEXRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610846
Record name 1-(Benzyloxy)-4-bromo-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612833-66-6
Record name 1-(Benzyloxy)-4-bromo-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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